molecular formula C34H36F3NO13 B8809824 Valrubicin CAS No. 136816-53-0

Valrubicin

Cat. No.: B8809824
CAS No.: 136816-53-0
M. Wt: 723.6 g/mol
InChI Key: ZOCKGBMQLCSHFP-ZQUOIQDWSA-N
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Scientific Research Applications

Treatment of Bladder Cancer

Intravesical Therapy

Valrubicin is approved by the FDA for intravesical administration in patients with Bacillus Calmette-Guérin (BCG)-refractory carcinoma in situ of the bladder. In a pivotal trial involving 90 patients, 21% achieved a complete response with a median follow-up of 30 months, indicating its efficacy as a salvage therapy for patients who are not candidates for cystectomy . The recommended regimen consists of six weekly instillations of 800 mg this compound .

Efficacy and Safety

A study assessing the safety and efficacy of this compound reported that it was well tolerated, with reversible local bladder symptoms being the most common side effects. Among the 90 patients treated, 19 achieved a complete response, and the median time to treatment failure was approximately 18 months . This demonstrates this compound's potential as an effective option for managing recurrent non-muscle-invasive bladder cancer.

Topical Applications

Hyperproliferative Skin Diseases

Recent research has explored the topical application of this compound for treating hyperproliferative skin diseases such as actinic keratosis and psoriasis. A study utilizing a mouse skin carcinogenesis model found that topical this compound significantly inhibited tumor formation and decreased cell viability in cultured human squamous cell carcinoma cells . This suggests that this compound may be beneficial in managing skin tumors and other related conditions.

Novel Delivery Systems

This compound-Loaded Immunoliposomes

Innovative approaches are being investigated to enhance the delivery and efficacy of this compound. One such method involves this compound-loaded immunoliposomes (Val-ILs), which target cancer cells more effectively by utilizing specific antibodies . Studies indicate that these immunoliposomes can reach bone marrow and spleen rapidly, showcasing potential for treating hematological malignancies through targeted therapy.

Summary of Efficacy Data

Study Patient Population Complete Response Rate Median Follow-Up Common Side Effects
Pivotal TrialBCG-refractory CIS21%30 monthsLocal bladder symptoms
A9303 StudyBCG-refractory/intolerant18%Not specifiedMild to moderate LBAEs
Topical StudySkin tumor modelSignificant inhibitionNot applicableNone reported

Properties

CAS No.

136816-53-0

Molecular Formula

C34H36F3NO13

Molecular Weight

723.6 g/mol

IUPAC Name

[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-4-[5-hydroxy-6-methyl-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]oxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] pentanoate

InChI

InChI=1S/C34H36F3NO13/c1-4-5-9-21(40)49-13-20(39)33(47)11-16-24(19(12-33)51-22-10-17(27(41)14(2)50-22)38-32(46)34(35,36)37)31(45)26-25(29(16)43)28(42)15-7-6-8-18(48-3)23(15)30(26)44/h6-8,14,17,19,22,27,41,43,45,47H,4-5,9-13H2,1-3H3,(H,38,46)/t14?,17?,19-,22?,27?,33-/m0/s1

InChI Key

ZOCKGBMQLCSHFP-ZQUOIQDWSA-N

Isomeric SMILES

CCCCC(=O)OCC(=O)[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)NC(=O)C(F)(F)F)O

Canonical SMILES

CCCCC(=O)OCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)NC(=O)C(F)(F)F)O

melting_point

116 - 117 °C

physical_description

Solid

solubility

3.25e-02 g/L

Origin of Product

United States

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